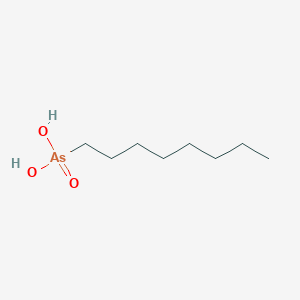
Octylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octylarsonic acid is an organoarsenic compound with the chemical formula C8H17AsO3H2. It is a colorless, water-soluble solid that has been studied for its various applications in chemistry, biology, and industry. This compound is part of the broader class of arsonic acids, which are characterized by the presence of an arsenic atom bonded to an organic group and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octylarsonic acid typically involves the reaction of arsenous acid with an alkyl halide, such as octyl iodide, in the presence of a base like sodium hydroxide. The reaction proceeds as follows: [ \text{As(OH)}_3 + \text{C}8\text{H}{17}\text{I} + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Octylarsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products:
Oxidation: Higher oxidation state arsonic acids.
Reduction: Lower oxidation state arsonic acids or arsines.
Substitution: Various substituted arsonic acids depending on the nucleophile used.
Scientific Research Applications
Octylarsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It has been studied for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of herbicides and fungicides, as well as in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of octylarsonic acid involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the accumulation of toxic intermediates or the depletion of essential metabolites, ultimately affecting cellular processes.
Comparison with Similar Compounds
Octylarsonic acid can be compared with other arsonic acids, such as methylarsonic acid and phenylarsonic acid. While all these compounds share a common arsenic-containing functional group, they differ in their organic substituents, which can significantly affect their chemical properties and applications. For example:
Methylarsonic acid: Contains a methyl group and is commonly used in herbicides.
Phenylarsonic acid: Contains a phenyl group and is used in the synthesis of pharmaceuticals.
This compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
35331-32-9 |
|---|---|
Molecular Formula |
C8H19AsO3 |
Molecular Weight |
238.16 g/mol |
IUPAC Name |
octylarsonic acid |
InChI |
InChI=1S/C8H19AsO3/c1-2-3-4-5-6-7-8-9(10,11)12/h2-8H2,1H3,(H2,10,11,12) |
InChI Key |
HNIIKDQETDVNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


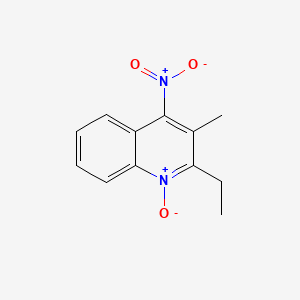

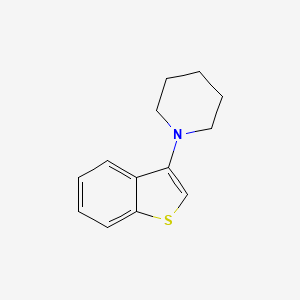
![Methyl 2-(8-methyl-9,10-dihydronaphtho[7,6-b][1]benzothiol-7-yl)acetate](/img/structure/B14678347.png)
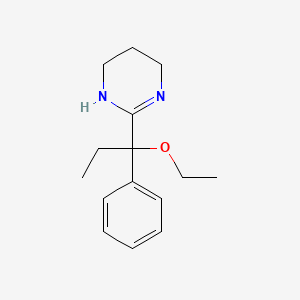

![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
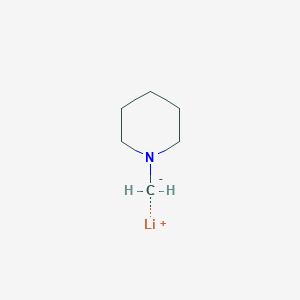
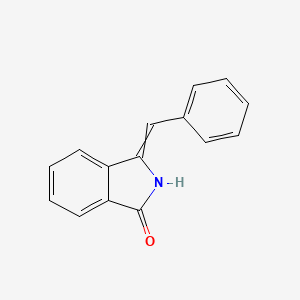
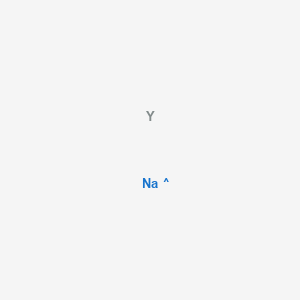

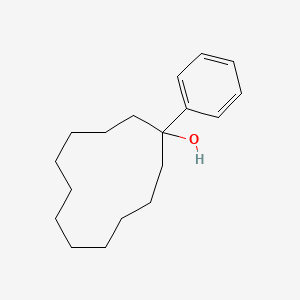
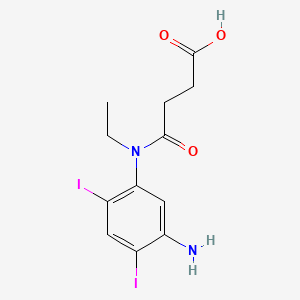
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
